This compound falls under the category of amino acids and derivatives, specifically those that are Boc-protected. The tert-butoxycarbonyl group serves as a protective group for the amino functional group, which is crucial for various synthetic applications in organic chemistry.
The synthesis of 2-((tert-butoxycarbonyl)amino)pent-4-enoic acid can be achieved through several methods, primarily involving the protection of the amino group with the Boc group and subsequent modifications to introduce the pent-4-enoic acid structure.
Common Synthesis Method:
Key parameters during synthesis include reaction temperature, duration, and solvent choice, which can significantly affect yield and purity.
The molecular structure of 2-((tert-butoxycarbonyl)amino)pent-4-enoic acid consists of:
The structural formula can be represented as follows:
The primary chemical reactions involving 2-((tert-butoxycarbonyl)amino)pent-4-enoic acid include:
These reactions are critical for its application in peptide synthesis and other organic transformations.
The mechanism of action for 2-((tert-butoxycarbonyl)amino)pent-4-enoic acid primarily revolves around its role as an intermediate in peptide synthesis:
Environmental factors such as pH and temperature influence these reactions significantly.
The stability of 2-((tert-butoxycarbonyl)amino)pent-4-enoic acid can be affected by temperature and pH; it is generally stable under acidic conditions but sensitive to strong bases that may hydrolyze the Boc protecting group.
2-((tert-butoxycarbonyl)amino)pent-4-enoic acid has several significant applications in scientific research:
The compound 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is systematically named according to IUPAC conventions as a derivative of pentenoic acid with a Boc-protected amine at the C2 position. Its stereochemistry arises from the chiral center at carbon C2, generating two distinct enantiomers:
Table 1: Stereochemical Identifiers
Stereochemistry | Systematic Name | Common Synonyms |
---|---|---|
(S)-Enantiomer | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid | Boc-L-allylglycine, (S)-Boc-allylglycine |
(R)-Enantiomer | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid | Boc-D-allylglycine |
Racemic | 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid | Boc-DL-allylglycine |
The molecular formula C₁₀H₁₇NO₄ (molecular weight: 215.25 g/mol) defines the compound’s atomic composition. Three key functional groups govern its reactivity and applications:
Spectroscopic data supports this characterization:
C=CC[C@H](NC(OC(C)(C)C)=O)C(=O)O
[6] C=CCC(NC(OC(C)(C)C)=O)C(=O)O
[5] Table 2: Key Functional Groups and Roles
Functional Group | Structural Feature | Chemical Role |
---|---|---|
Boc-protected amine | –NH–C(O)OC(CH₃)₃ | Amine protection/deprotection; enhances solubility |
Carboxylic acid | –COOH at C2 | Peptide bond formation; salt formation |
Allylic double bond | –CH₂–CH=CH₂ at C4 | Click chemistry; cross-coupling; ring-closing metathesis |
The CAS registry numbers provide unambiguous identifiers for stereochemical variants:
These distinctions are critical for regulatory compliance and database searches. The (S)-enantiomer (90600-20-7) is the most documented variant, reflecting its prominence in medicinal chemistry [2] [4].
Table 3: CAS Registry and Physicochemical Properties
CAS Number | Stereochemistry | Physical State | Purity | Storage |
---|---|---|---|---|
90600-20-7 | (S)-Enantiomer | Liquid or solid | ≥97% | Sealed, dry, 2–8°C |
170899-08-8 | (R)-Enantiomer | Viscous liquid | 98% | -20°C (under argon) |
119479-32-2 | Racemic | Not specified | Commercial grade | Dark, dry, 2–8°C |
CAS No.: 112484-85-2
CAS No.: 10606-14-1